molecular formula C22H19N3O5S2 B2982939 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1207030-68-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B2982939
CAS No.: 1207030-68-9
M. Wt: 469.53
InChI Key: ABYOVIVWKRGMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H19N3O5S2 and its molecular weight is 469.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . The compound exhibits potent therapeutic potential against these Gram-negative and Gram-positive strains .

Mode of Action

The mode of action of sulfonamides, a group to which this compound belongs, is initiated by the inhibition of folic acid synthesis . This is achieved by restraining the foliate synthetase enzyme, which blocks folic acid synthesis in bacteria and ultimately stops the production of purines . This results in the inhibition of bacterial growth and reproduction.

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of purines, which are essential for DNA replication. This leads to the inhibition of bacterial growth and reproduction.

Pharmacokinetics

It’s known that sulfonamides, in general, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and reproduction . This is achieved by blocking the synthesis of folic acid, which is essential for the production of purines and subsequent DNA replication .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s reaction with 4-bromobenzenesulfonyl chloride was carried out in aqueous alkaline media . .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-14-5-3-4-6-16(14)21-23-22(30-24-21)20-19(9-12-31-20)32(26,27)25(2)15-7-8-17-18(13-15)29-11-10-28-17/h3-9,12-13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYOVIVWKRGMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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